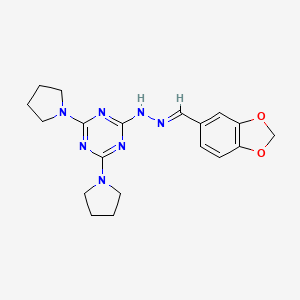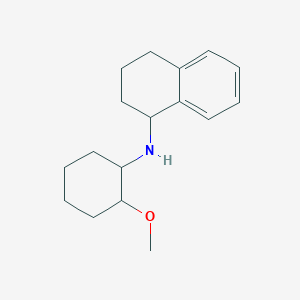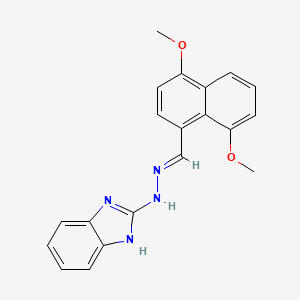![molecular formula C20H22ClNO2 B3862964 1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol](/img/structure/B3862964.png)
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol
Overview
Description
1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPP, and has been found to have a variety of biochemical and physiological effects. In Additionally, we will list potential future directions for research involving this compound.
Scientific Research Applications
CPP has been found to have a variety of potential applications in scientific research. One area of interest is in the study of pain and inflammation. CPP has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
Another area of research involving CPP is in the study of addiction and drug abuse. CPP has been found to block the rewarding effects of drugs such as cocaine and amphetamines, making it a potential treatment for addiction.
Mechanism of Action
CPP works by binding to and modulating the activity of certain receptors in the brain and nervous system. Specifically, CPP has been found to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including pain perception, inflammation, and drug reward.
Biochemical and Physiological Effects:
In addition to its effects on pain, inflammation, and addiction, CPP has also been found to have other biochemical and physiological effects. For example, CPP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, CPP has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. Additionally, CPP has been extensively studied in animal models, making it a well-characterized compound for use in research.
One limitation of using CPP in lab experiments is that it has a relatively short half-life in the body, meaning that it may need to be administered frequently in order to maintain its effects. Additionally, CPP has been found to have some side effects in animal models, such as sedation and ataxia.
Future Directions
There are many potential future directions for research involving CPP. One area of interest is in the development of new pain medications that target the sigma-1 receptor. Additionally, CPP may have potential applications in the treatment of addiction and drug abuse.
Another area of research involving CPP is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. CPP has been found to have neuroprotective effects in animal models, making it a potential candidate for the development of new treatments for these diseases.
Conclusion:
In conclusion, CPP is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as potential applications in the treatment of addiction and neurodegenerative diseases. While there are some limitations to using CPP in lab experiments, its well-characterized nature and potential for future research make it an exciting area of study for scientists and researchers.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)14-20(24)22-12-10-18(23)11-13-22/h1-9,18-19,23H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNQCKBDDSNYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)-3-phenylpropanoyl]-4-piperidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzyloxy)benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862884.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)

![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)
![N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)


![N-(tetrahydro-2-furanylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3862923.png)
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3862939.png)
![{(2S,4R)-4-(dimethylamino)-1-[(6-phenoxypyridin-3-yl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3862951.png)


![N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide](/img/structure/B3862959.png)
![N-(tert-butyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B3862971.png)